molecular formula C15H16N2O6 B554581 Z-Ala-OSu CAS No. 3401-36-3

Z-Ala-OSu

Cat. No.: B554581
CAS No.: 3401-36-3
M. Wt: 320.3 g/mol
InChI Key: OFIYNISEFIEQBC-JTQLQIEISA-N
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Description

Z-Ala-OSu, also known as Z-L-alanine hydroxysuccinimide ester, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to form stable amide bonds. The compound has the molecular formula C15H16N2O6 and a molecular weight of 320.30 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-OSu typically involves the reaction of Z-L-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity crystalline substance .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Z-Ala-OSu primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by an amine group to form an amide bond. This reaction is commonly used in peptide synthesis .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include amines, dicyclohexylcarbodiimide, and N-hydroxysuccinimide. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane at room temperature .

Major Products: The major products formed from the reactions of this compound are peptides and other amide-containing compounds. These products are often used in various biochemical and pharmaceutical applications .

Scientific Research Applications

Z-Ala-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for peptide synthesis. In biology, it is used to modify proteins and peptides for various studies. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds:

  • Z-Gly-OSu
  • Z-Lys(Z)-OSu
  • Boc-Ala-OSu
  • Boc-Val-OSu

Comparison: Z-Ala-OSu is unique due to its specific reactivity and stability, which makes it particularly useful in peptide synthesis. Compared to similar compounds like Z-Gly-OSu and Z-Lys(Z)-OSu, this compound offers better yield and purity in the final products. Additionally, its reactivity profile is well-suited for forming stable amide bonds, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYNISEFIEQBC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356929
Record name Z-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-36-3
Record name L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3401-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Ala-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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